Olmesartan Medoxomil Methyl Ether - 896419-17-3

Olmesartan Medoxomil Methyl Ether

Catalog Number: EVT-1483526
CAS Number: 896419-17-3
Molecular Formula: C₃₀H₃₂N₆O₆
Molecular Weight: 572.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olmesartan Medoxomil Methyl Ether is a derivative of Olmesartan Medoxomil . Olmesartan is an angiotensin II receptor antagonist used to treat high blood pressure (hypertension) .

Synthesis Analysis

The synthesis of Olmesartan Medoxomil Methyl Ether involves the dissolution of the antihypertensive AT1 antagonist olmesartan in methanol, generating a highly bioactive methyl ether analogue via an SN1 mechanism . Theoretical calculations confirmed the thermodynamic control preference of methyl ether versus the antagonistic product methyl ester .

Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil Methyl Ether is similar to that of Olmesartan Medoxomil, with the addition of a methyl ether group . The molecular formula is C29H30N6O6, with an average mass of 558.585 Da .

Chemical Reactions Analysis

During the process development for multigram-scale synthesis of Olmesartan Medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .

Synthesis Analysis
  • Direct methylation of Olmesartan medoxomil: This method involves reacting Olmesartan medoxomil with methanol in the presence of an acid catalyst. This reaction proceeds through an SN1 mechanism involving intramolecular proton transfer from the carboxyl to the hydroxyl group. Theoretical calculations suggest this method thermodynamically favors methyl ether formation over methyl ester.
  • Reaction of 4,4-dimethyl-2-propyl-4,6-dihydrofuran(3,4-d)imidazole with methanol: This method involves reacting a hydrolyzed or ring-opened product of 4,4-dimethyl-2-propyl-4,6-dihydrofuran(3,4-d)imidazole with an alcohol in the presence of a catalyst. This method allows for the preparation of high-purity 4,4-dimethyl-2-propyl-4,6-dihydrofuran(3,4-d)imidazole, ultimately leading to high-purity Olmesartan medoxomil methyl ether.
Mechanism of Action

Despite being a potential impurity, Olmesartan medoxomil methyl ether has shown interesting pharmacological properties. Research suggests that introducing the methyl group to Olmesartan medoxomil does not significantly alter its pharmacological properties as an AT1 antagonist. This observation indicates its potential for development as a novel therapeutic agent.

Applications

Current applications of Olmesartan medoxomil methyl ether primarily lie in its use as a reference standard for impurity profiling of Olmesartan medoxomil drug substances. This helps ensure the quality and safety of Olmesartan medoxomil formulations. Its identification as a potential impurity also highlights the importance of controlling reaction conditions during Olmesartan medoxomil synthesis to minimize its formation.

Olmesartan Medoxomil

    Compound Description: Olmesartan medoxomil, an angiotensin II receptor blocker, is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract. [, , , ] It is commonly used to treat hypertension. [, , , , , , ]

    Relevance: Olmesartan Medoxomil is the parent compound of Olmesartan Medoxomil Methyl Ether. The methyl ether derivative is considered a potential impurity during the synthesis of Olmesartan Medoxomil. [, , , ]

Olmesartan

    Compound Description: Olmesartan is the active metabolite of Olmesartan Medoxomil and acts as a selective angiotensin II receptor antagonist. [, , , , ] It demonstrates high bioactivity and is used to treat hypertension. [, ]

    Relevance: Olmesartan is structurally related to Olmesartan Medoxomil Methyl Ether as it shares the core structure of the Olmesartan Medoxomil parent compound, with the only difference being the absence of the medoxomil ester moiety. [, ]

Olmesartan Medoxomil Dimedoxomil N-2 Isomer

    Compound Description: This compound is a novel regioisomeric impurity identified during the synthesis of Olmesartan Medoxomil. []

    Relevance: This isomer, along with its N-1 counterpart, arises from regioisomeric variations in the attachment point of the (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl group within the Olmesartan Medoxomil structure. The existence of these isomers highlights the potential for regioisomeric impurities in the synthesis of Olmesartan Medoxomil Methyl Ether. []

N-triphenylmethylolmesartan Ethyl (N-tritylolmesartan ethyl)

    Compound Description: This compound is a key intermediate in the synthesis of Olmesartan Medoxomil. [, , ] It is synthesized by N-alkylating ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 5-[4’-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazole, preferably using potassium hydroxide in DMF as the base and solvent system. []

    Relevance: The structural analysis of N-triphenylmethylolmesartan Ethyl by single-crystal X-ray diffraction (SCXRD) revealed a significant finding regarding the trityl substituent's attachment point on the tetrazole ring. Contrary to previous assumptions, the trityl group was found to be attached to the N-2 nitrogen atom and not N-1. [] This finding has implications for the assumed structures of similar intermediates, including those potentially involved in the synthesis of Olmesartan Medoxomil Methyl Ether. []

N-triphenylmethylolmesartan Medoxomil (N-tritylolmesartan medoxomil)

    Compound Description: This compound serves as a crucial intermediate in the synthesis of Olmesartan Medoxomil. [, , ]

    Relevance: Similar to N-triphenylmethylolmesartan Ethyl, SCXRD analysis of N-triphenylmethylolmesartan Medoxomil revealed that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, not N-1 as previously reported. This finding suggests a need for revision of the reported structures and names of these intermediates, including those potentially relevant to the synthesis of Olmesartan Medoxomil Methyl Ether. []

4-(1-hydroxy-1-methylethyl)-2-propyl-{4-[2-(triphenylmethyl tetrazole-5-base) phenyl] phenyl} methylimidazole-5-carboxylic acid

    Compound Description: This compound serves as a crucial intermediate in a specific synthetic route for Olmesartan Medoxomil. []

    Relevance: This intermediate highlights a synthetic strategy for Olmesartan Medoxomil that involves a one-pot condensation and hydrolysis reaction in an acetone system. This strategy could potentially be adapted for the synthesis of Olmesartan Medoxomil Methyl Ether by adjusting reaction conditions and employing appropriate starting materials. []

4,4-dimethyl-2-propyl-4,6-dihydrofuro [3,4-d]imidazole-6-one

    Compound Description: This compound is a key intermediate in a novel synthetic route for Olmesartan Medoxomil. It is prepared from ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate via hydrolysis and lactonization. [, ]

    Relevance: This intermediate highlights an alternative synthetic pathway for constructing the Olmesartan Medoxomil core structure. This strategy could potentially be adapted for the synthesis of Olmesartan Medoxomil Methyl Ether by modifying the subsequent reaction steps. [, ]

2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil

    Compound Description: This compound was identified as an unknown impurity in Olmesartan Medoxomil API. It is formed via a Michael-type addition between the tetrazole group of Olmesartan Medoxomil and mesityl oxide, generated in situ from acetone. []

    Relevance: The identification of this impurity emphasizes the reactivity of the tetrazole group in Olmesartan Medoxomil and highlights the potential for similar side reactions during the synthesis and storage of Olmesartan Medoxomil Methyl Ether, particularly in the presence of ketones like acetone. []

4-(1-Hydroxyl-1-methyl ethyl)-2-propyl glyoxaline-5-carboxyl acetate

    Compound Description: This compound, also referred to as 4-(1-hydroxyl-1-methyl ethyl)-2-propylimidazole-5-carboxylic ether, serves as a versatile intermediate in the synthesis of various imidazole-based compounds, including Olmesartan Medoxomil. []

    Relevance: This intermediate, specifically its preparation from 4,4-dimethyl-2-propyl-4,6-dihydrofuran (3,4-d) imidazole or its derivatives, provides insights into potential starting materials and reaction pathways that could be relevant to the synthesis of Olmesartan Medoxomil Methyl Ether. []

5-methyl-2-oxo-[1,3]dioxo-4-yl methyl-4-(1-methoxy-1-methyl-ethyl)-2-propyl-1-{4-[2'(1H-tetrazol-5-yl)phenyl] phenyl} methyl imidazole-5-carboxylate

    Compound Description: This compound was identified as an impurity in Olmesartan Medoxomil bulk drug substance. []

    Relevance: The presence of this impurity, featuring a methoxy group at a specific position, suggests a potential parallel impurity in Olmesartan Medoxomil Methyl Ether where an additional methoxy group could be introduced during synthesis or storage. []

Properties

CAS Number

896419-17-3

Product Name

Olmesartan Medoxomil Methyl Ether

IUPAC Name

(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C₃₀H₃₂N₆O₆

Molecular Weight

572.61

InChI

InChI=1S/C26H24N6O5/c1-2-3-8-23-27-13-22(25(33)35-15-19-16-36-26(34)37-19)32(23)14-17-9-11-18(12-10-17)20-6-4-5-7-21(20)24-28-30-31-29-24/h4-7,9-13,16H,2-3,8,14-15H2,1H3,(H,28,29,30,31)

SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5

Synonyms

4-(1-Methoxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.